molecular formula C23H27N3O3S2 B2938248 N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 850909-08-9

N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No.: B2938248
CAS No.: 850909-08-9
M. Wt: 457.61
InChI Key: IPJFUWYIAYBJNS-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide is a useful research compound. Its molecular formula is C23H27N3O3S2 and its molecular weight is 457.61. The purity is usually 95%.
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Scientific Research Applications

Electrophysiological Activity

Compounds including N-substituted benzamide derivatives demonstrate potential in cardiac electrophysiological activity. Such compounds exhibit potency in vitro similar to other class III agents in clinical trials, suggesting their application in addressing cardiac arrhythmias (Morgan et al., 1990).

Anticancer Potential

N-1,3-benzothiazol-2-ylbenzamide derivatives, closely related to the queried compound, have shown significant antiproliferative activity against various cancer cell lines, including human liver hepatocellular carcinoma and breast cancer cells. These compounds exhibit a pronounced inhibitory effect on cell growth, highlighting their potential in cancer treatment (Corbo et al., 2016).

Antibacterial Activity

Studies indicate that benzothiazole derivatives, including those structurally similar to the queried compound, have been explored for their antibacterial properties. For example, novel heterocyclic compounds containing a sulfonamido moiety have shown promising antibacterial activity, suggesting their potential use as antibacterial agents (Azab et al., 2013).

Enzyme Inhibitory Properties

Benzothiazole derivatives are also being researched for their enzyme inhibitory capabilities. For instance, some newly synthesized compounds with benzodioxane and acetamide moieties showed substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).

Bioconversion and Metabolite Analysis

Research also extends to the application of biocatalysis in drug metabolism. This includes the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, which are crucial for understanding drug interactions and effects within the body (Zmijewski et al., 2006).

Properties

IUPAC Name

N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-4-26-20-12-7-16(2)14-21(20)30-23(26)24-22(27)18-8-10-19(11-9-18)31(28,29)25-13-5-6-17(3)15-25/h7-12,14,17H,4-6,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJFUWYIAYBJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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